

A Comparative Analysis of Brolamfetamine and LSD: Psychedelic Potency and Effects

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the psychedelic compounds **Brolamfetamine** (DOB) and Lysergic acid diethylamide (LSD), focusing on their potency and physiological effects. The information presented is supported by experimental data to assist in research and drug development.

Executive Summary

Brolamfetamine (DOB) and Lysergic acid diethylamide (LSD) are potent serotonergic psychedelics that exert their primary effects through the serotonin 5-HT2A receptor. While both substances induce profound alterations in consciousness, they exhibit distinct profiles in terms of potency, duration of action, and subjective experience. LSD is notably more potent by weight, with a shorter duration of action compared to the extended effects of DOB. This guide delves into the quantitative differences in their receptor binding affinities, in vivo potency in animal models, and pharmacokinetic profiles in humans, alongside a qualitative comparison of their subjective effects.

Data Presentation

Table 1: Receptor Binding Affinity and In Vivo Potency



Parameter	Brolamfetamine (DOB)	Lysergic Acid Diethylamide (LSD)	Reference(s)
5-HT2A Receptor Affinity (Ki, nM)	0.60 (KD)	2.9	[1][2]
Head-Twitch Response (ED50, mg/kg, mice)	~0.80 (as ALEPH, a close analog)	0.0529	[3][4]

Table 2: Pharmacokinetics and Human Dosage

Parameter	Brolamfetamine (DOB)	Lysergic Acid Diethylamide (LSD)	Reference(s)
Typical Oral Dosage	1 - 3 mg	20 - 200 μg	[5][6]
Onset of Action	1 - 3 hours	24 - 60 minutes	[5][7]
Time to Peak Effects	3 - 5 hours	2.2 - 2.8 hours	[5][7]
Duration of Action	18 - 36 hours	7 - 11 hours	[5][7]
Elimination Half-life	Not well-characterized in humans	~3.6 hours	[8]

Table 3: Comparative Subjective Effects



Feature	Brolamfetamine (DOB)	Lysergic Acid Diethylamide (LSD)	Reference(s)
Primary Characteristics	More emotional and visual, less egodissolving. Described as a more lucid and stimulating experience.	Profound alterations in consciousness, ego dissolution, visual and auditory hallucinations, synesthesia.	[2][9]
Mental Effects	Stimulating, potentially less introspective or "deep" than LSD.	Can induce mystical- type experiences, profound insights, but also anxiety and paranoia.	[2][9][10]
Visual Effects	Strong visual effects, often described as intricate and geometric.	Intense and complex visual hallucinations, both with eyes open and closed.	[2][9]
Body Load	Can have a significant and sometimes uncomfortable physical component.	Variable, can range from euphoric to physically uncomfortable.	[2]

Experimental Protocols 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.

Methodology:

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) or from brain tissue known to have high receptor density (e.g., rat frontal cortex). Cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[8][11]



- Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the
 membrane preparation, a radiolabeled ligand that specifically binds to the 5-HT2A receptor
 (e.g., [3H]ketanserin or [125l]DOI), and the unlabeled test compound (Brolamfetamine or
 LSD) at various concentrations.[8][12]
- Incubation: The plates are incubated to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.[8][11]
- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo psychedelic-like potency of a compound by measuring the frequency of the head-twitch response. The HTR is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[13][14]

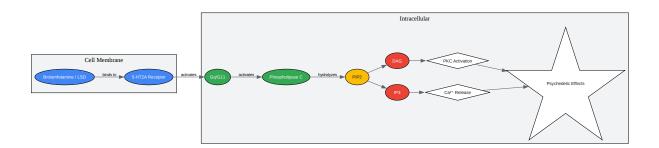
Methodology:

- Animal Preparation: Male C57BL/6J mice are often used. For automated detection, a small
 magnet is surgically attached to the skull of the mouse under anesthesia. The animals are
 allowed to recover for at least a week.[3][13]
- Apparatus: The mouse is placed in a cylindrical container surrounded by a magnetometer coil that detects the movement of the head-mounted magnet.[3][15]
- Procedure:



- Habituation: Mice are habituated to the testing chamber for a period before drug administration.[13]
- Drug Administration: The test compound (Brolamfetamine or LSD) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[3]
- Data Recording: Immediately following injection, the number of head twitches is recorded for a set period (e.g., 30-60 minutes).[3][13]
- Data Analysis: The total number of head twitches is counted for each animal. Dose-response
 curves are generated, and the ED50 value (the dose that produces 50% of the maximal
 response) is calculated to determine the potency of the compound.

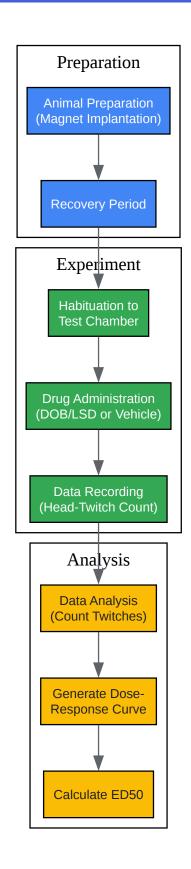
Mandatory Visualization



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Caption: Primary signaling pathway of **Brolamfetamine** and LSD via the 5-HT2A receptor.





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Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.



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